molecular formula C9H6IN3O B8715676 5-(4-Iodo-pyridin-2-yloxy)-pyrimidine

5-(4-Iodo-pyridin-2-yloxy)-pyrimidine

Cat. No.: B8715676
M. Wt: 299.07 g/mol
InChI Key: FLUZWJKZUZTWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Iodo-pyridin-2-yloxy)-pyrimidine is a useful research compound. Its molecular formula is C9H6IN3O and its molecular weight is 299.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

5-(4-iodopyridin-2-yl)oxypyrimidine

InChI

InChI=1S/C9H6IN3O/c10-7-1-2-13-9(3-7)14-8-4-11-6-12-5-8/h1-6H

InChI Key

FLUZWJKZUZTWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)OC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 259 mg (26.9 mmol) pyrimidin-5-ol (J. Chem. Soc. 1956, 2033) in 200 mL DMF are added 108 mg (26.9 mmol) sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 20 min at r.t. After that time, 500 mg (22.4 mmol) 2-fluoro-4-iodopyridine are added and the mixture is stirred for 12 h at 80° C. Subsequently the mixture is poured into water and extracted with ethyl acetate (3×). The combined organic layers are washed with brine. After drying over sodium sulphate, the solvent is removed in vacuo and the residue is purified by column chromatography (silica gel; heptane/EtOAc, 100/0→40/60).
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.